2-Ethylphenol 2-Ethylphenol Ethylphenol is a yellow liquid. Freezing point -18 °C. Flash point 172 °F.
2-Ethylphenol is a member of phenols.
2-ethylphenol is a natural product found in Cichorium endivia, Saussurea involucrata, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 25429-37-2
VCID: VC13301666
InChI: InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
SMILES: CCC1=CC=CC=C1O
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

2-Ethylphenol

CAS No.: 25429-37-2

Cat. No.: VC13301666

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

* For research use only. Not for human or veterinary use.

2-Ethylphenol - 25429-37-2

Specification

CAS No. 25429-37-2
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name 2-ethylphenol
Standard InChI InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
Standard InChI Key IXQGCWUGDFDQMF-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1O
Canonical SMILES CCC1=CC=CC=C1O
Boiling Point 400.14 °F at 760 mmHg (NTP, 1992)
204.5 °C
Colorform METASTABLE & STABLE CRYSTAL FORM
COLORLESS LIQUID
Flash Point 173 °F (NTP, 1992)
78 °C
Melting Point -18 °F (NTP, 1992)
18 °C

Introduction

Chemical and Physical Properties

Structural and Thermodynamic Characteristics

2-Ethylphenol belongs to the phenol family, featuring an ethyl group at the ortho position of the aromatic ring. This substitution pattern influences its electronic structure, evidenced by a pKa value of 10.210.2 at 25C25^\circ\text{C} , which is slightly lower than unsubstituted phenol (pKa9.95pKa \approx 9.95), indicating enhanced acidity due to steric and electronic effects. The compound’s octanol-water partition coefficient (logP=2.47\log P = 2.47) underscores its lipophilicity, favoring membrane permeability in biological systems .

Table 1: Key Physical Properties of 2-Ethylphenol

PropertyValue
Melting Point18C-18^\circ\text{C} (lit.)
Boiling Point195197C195–197^\circ\text{C} (lit.)
Density (25C25^\circ\text{C})1.037 g/mL1.037\ \text{g/mL}
Refractive IndexNot reported
Flash Point78C78^\circ\text{C}
Water SolubilityInsoluble

Spectroscopic and Chromatographic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the aromatic protons (δ 6.77.2 ppm\delta\ 6.7–7.2\ \text{ppm}) and ethyl group (δ 1.22.5 ppm\delta\ 1.2–2.5\ \text{ppm}) . Gas chromatography-mass spectrometry (GC-MS) analysis typically shows a molecular ion peak at m/z=122m/z = 122, with fragmentation patterns consistent with ethylphenol isomers .

Synthesis and Industrial Production

Conventional Ethylation Methods

The primary industrial synthesis involves the ethylation of phenol using ethylene or ethanol in the presence of aluminum phenolate catalysts . This Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, yielding a mixture of ortho-, meta-, and para-ethylphenols, with the ortho isomer predominating due to steric directing effects.

Pharmacological and Industrial Applications

Therapeutic Agent Development

2-Ethylphenol serves as a precursor in synthesizing phenoxyacetic acid derivatives, which act as free fatty acid receptor 1 (FFAR1) agonists for diabetes treatment . These compounds enhance glucose-stimulated insulin secretion, offering a mechanism to address insulin resistance. Additionally, aminoquinazoline derivatives derived from 2-ethylphenol exhibit Toll-like receptor 4 (TLR4) agonist activity, showing promise in immunotherapeutic regimens for cancer and infectious diseases .

Specialty Chemical Manufacturing

The compound’s reactivity toward electrophiles and nucleophiles makes it valuable in producing antioxidants, polymer stabilizers, and fragrance intermediates. Its ability to form stable complexes with metal ions has been exploited in corrosion inhibition formulations .

ParameterRecommendation
Storage TemperatureRoom temperature, inert atmosphere
Personal Protective EquipmentNitrile gloves, vapor respirator
First Aid MeasuresFlush eyes/skin with water, seek medical attention

Environmental and Regulatory Compliance

The EPA Substance Registry System lists 2-ethylphenol under the identifier 90-00-6, subject to Toxic Substances Control Act (TSCA) reporting requirements . Biodegradation studies indicate moderate persistence in aquatic environments, necessitating containment measures to prevent groundwater contamination .

Analytical Characterization Methods

Quantitative Analysis

High-performance liquid chromatography (HPLC) with UV detection (λ=270 nm\lambda = 270\ \text{nm}) is the gold standard for purity assessment, achieving resolutions >99.5% for commercial samples . Gas chromatography (GC) coupled with flame ionization detection (FID) provides complementary data on volatile impurities.

Structural Elucidation Techniques

Infrared (IR) spectroscopy identifies hydroxyl (3300 cm13300\ \text{cm}^{-1}) and aromatic (1600 cm11600\ \text{cm}^{-1}) stretches, while 13C^{13}\text{C} NMR confirms the ethyl group’s presence through signals at δ 15.6 ppm\delta\ 15.6\ \text{ppm} (CH3_3) and δ 24.1 ppm\delta\ 24.1\ \text{ppm} (CH2_2) .

Environmental Impact and Mitigation Strategies

Waste Management Practices

Incineration in a certified hazardous waste facility is recommended, with scrubbing systems to neutralize phenolic emissions . Aqueous waste streams require pH adjustment and adsorption onto activated carbon prior to discharge .

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